molecular formula C8H17NS3 B12714810 1-(Methylthio)ethyl diethylcarbamodithioate CAS No. 112165-10-3

1-(Methylthio)ethyl diethylcarbamodithioate

Katalognummer: B12714810
CAS-Nummer: 112165-10-3
Molekulargewicht: 223.4 g/mol
InChI-Schlüssel: QFHMIOGIJQTRAZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Methylthio)ethyl diethylcarbamodithioate is an organosulfur compound with the molecular formula C8H17NS3. This compound is known for its unique chemical structure, which includes a methylthio group attached to an ethyl chain, and a diethylcarbamodithioate moiety. It is primarily used in various chemical reactions and industrial applications due to its reactivity and functional properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylthio)ethyl diethylcarbamodithioate typically involves the reaction of diethylamine with carbon disulfide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{CS}_2 + \text{HN(C}_2\text{H}_5)_2 + \text{NaOH} \rightarrow \text{NaS}_2\text{CN(C}_2\text{H}_5)_2 + \text{H}_2\text{O} ] This intermediate product can then be further reacted with methylthioethanol to yield the final compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in optimizing the production process .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Methylthio)ethyl diethylcarbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with iodine can yield disulfides, while reduction with sodium borohydride can produce thiols .

Wissenschaftliche Forschungsanwendungen

1-(Methylthio)ethyl diethylcarbamodithioate has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1-(Methylthio)ethyl diethylcarbamodithioate involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Methylthio)ethyl diethylcarbamodithioate is unique due to the presence of both the methylthio and diethylcarbamodithioate groups, which confer distinct chemical and biological properties. This combination makes it versatile for various applications in research and industry .

Eigenschaften

CAS-Nummer

112165-10-3

Molekularformel

C8H17NS3

Molekulargewicht

223.4 g/mol

IUPAC-Name

1-methylsulfanylethyl N,N-diethylcarbamodithioate

InChI

InChI=1S/C8H17NS3/c1-5-9(6-2)8(10)12-7(3)11-4/h7H,5-6H2,1-4H3

InChI-Schlüssel

QFHMIOGIJQTRAZ-UHFFFAOYSA-N

Kanonische SMILES

CCN(CC)C(=S)SC(C)SC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.